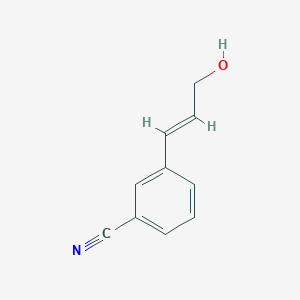
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol It is a derivative of benzonitrile, featuring a hydroxyprop-1-en-1-yl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyprop-1-en-1-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method can be performed in a one-pot reaction, reducing energy consumption and solvent waste .
Industrial Production Methods
Industrial production of benzonitrile derivatives often involves the use of green chemistry principles. For example, ionic liquids can be used as recycling agents, co-solvents, and catalysts, eliminating the need for metal salt catalysts and simplifying the separation process . This approach not only enhances the yield but also makes the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, coatings, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxyprop-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, the hydroxy group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The nitrile group can act as an electrophile, facilitating various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: The parent compound, lacking the hydroxyprop-1-en-1-yl group.
3-(3-Hydroxyprop-1-yn-1-yl)benzonitrile: A similar compound with a triple bond instead of a double bond in the hydroxypropyl group.
4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate: A derivative with an acetate group attached to the benzene ring.
Uniqueness
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of both a hydroxy group and a nitrile group allows for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C10H9NO |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
3-[(E)-3-hydroxyprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C10H9NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1-5,7,12H,6H2/b5-2+ |
Clé InChI |
CQSSVMSICMOSNU-GORDUTHDSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C#N)/C=C/CO |
SMILES canonique |
C1=CC(=CC(=C1)C#N)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


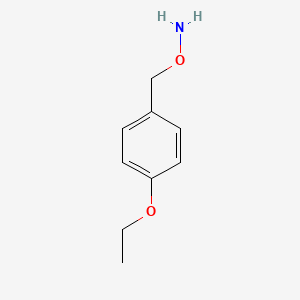
![tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate](/img/structure/B13614825.png)
![2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13614826.png)

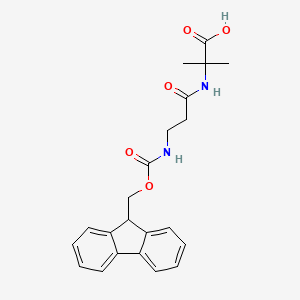

![1-[1-(3-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13614848.png)


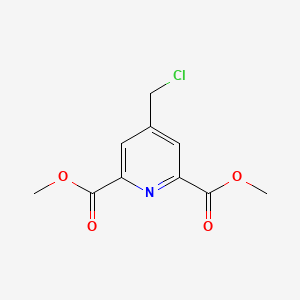
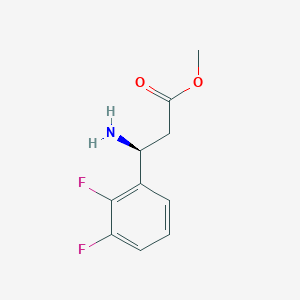

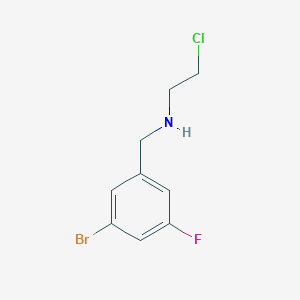
![Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide](/img/structure/B13614889.png)
